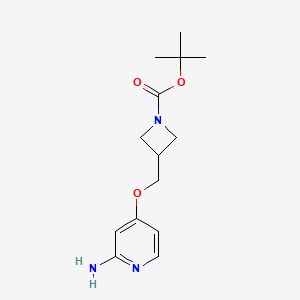

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (four-membered saturated ring with one nitrogen atom) and a tert-butyl carbamate (Boc) protecting group. The structure includes a 2-aminopyridin-4-yloxy substituent linked via a methylene bridge to the azetidine ring.

- Aza-Michael addition or Buchwald–Hartwig coupling for introducing the pyridinyloxy group .

- Use of tert-butyl carbamate to protect the azetidine nitrogen .

- Purification via flash chromatography or preparative HPLC .

Key spectral characteristics (based on similar compounds) would include:

Properties

Molecular Formula |

C14H21N3O3 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

tert-butyl 3-[(2-aminopyridin-4-yl)oxymethyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-11-4-5-16-12(15)6-11/h4-6,10H,7-9H2,1-3H3,(H2,15,16) |

InChI Key |

SIYQIPCXKDOEBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate typically involves the reaction of 2-aminopyridine with an appropriate azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as dichloromethane or ethanol .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

Bulky substituents (e.g., pyrrolopyrimidine in ) require longer reaction times but achieve high yields due to steric stabilization.

Synthetic Efficiency :

- Palladium-catalyzed couplings (e.g., Suzuki-Miyaura in ) yield 70–80%, while DBU-mediated aza-Michael additions (e.g., ) yield 64–83%.

- The target compound’s synthesis may benefit from optimized coupling conditions (e.g., using K₃PO₄ and Pd(PPh₃)₄ as in ).

Biological Relevance: Pyridine and pyrazole derivatives (e.g., ) are prevalent in kinase inhibitors (e.g., JAK, EGFR). The 2-aminopyridine group in the target compound could enhance hydrogen bonding with kinase active sites.

Biological Activity

Overview

tert-Butyl 3-(((2-aminopyridin-4-yl)oxy)methyl)azetidine-1-carboxylate is a synthetic compound characterized by its unique azetidine ring structure, which is modified with a tert-butyl ester and a 2-aminopyridine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C13H19N3O3

- Molecular Weight : 265.31 g/mol

- CAS Number : 2250409-41-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring and the 2-aminopyridine moiety facilitate binding to these targets, potentially leading to inhibition or modulation of their functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess antimicrobial properties. The presence of the azetidine ring combined with the pyridine moiety may enhance the compound's ability to disrupt microbial cell walls or inhibit vital metabolic processes.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have been promising. For example, analogs with similar structural motifs have demonstrated inhibitory effects on cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468). These effects are often mediated through mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 3-((4-aminopyridin-2-yl)oxy)azetidine-1-carboxylate | Azetidine | Antimicrobial, Anticancer |

| Tert-butyl 3-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Piperidine | Moderate Anticancer |

| Tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Piperidine | Low Anticancer |

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study published in Nature explored the effects of azetidine derivatives on breast cancer cells. The results indicated that compounds similar to this compound exhibited sub-micromolar potency in inhibiting STAT3 activity, a critical pathway in cancer cell proliferation. However, cellular activity was limited due to poor membrane permeability associated with the carboxylate group . -

Antimicrobial Evaluation :

Research conducted on related compounds has highlighted their effectiveness against various bacterial strains. The azetidine structure appears to play a significant role in disrupting bacterial cell membranes, leading to increased lethality against gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.